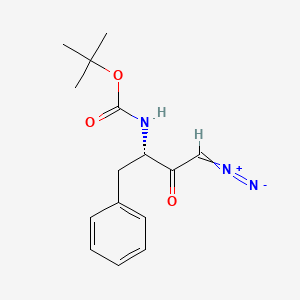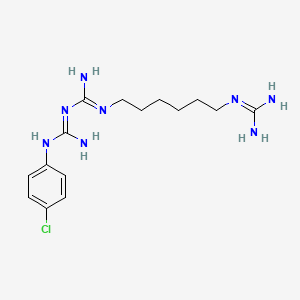
Ertapenem Methyl Ester Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem methyl ester sodium salt (EMES) is a novel antimicrobial agent used in laboratory experiments and clinical practice. It has been developed to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. EMES is a semisynthetic derivative of ertapenem, a broad-spectrum β-lactam antibiotic. EMES has been shown to possess a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. It is also effective against a number of multidrug-resistant bacteria.
Wissenschaftliche Forschungsanwendungen
Ertapenem Methyl Ester Sodium Salt has been used in a variety of scientific research applications, including antimicrobial susceptibility testing, antibiotic-resistance monitoring, and the development of new antimicrobial agents. This compound has also been used to study the mechanism of action of other antimicrobial agents, as well as to investigate the biochemical and physiological effects of antimicrobial agents on bacterial cells.
Wirkmechanismus
Ertapenem Methyl Ester Sodium Salt is a β-lactam antibiotic, which means that it acts by inhibiting the synthesis of the bacterial cell wall. Specifically, this compound binds to and inhibits the activity of the bacterial enzyme penicillin-binding proteins (PBPs), which are responsible for the synthesis of the bacterial cell wall. This inhibition leads to the death of the bacterial cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on bacterial cells. In addition to its antimicrobial activity, this compound has been shown to inhibit the growth of bacterial cells, reduce the production of certain toxins, and reduce the production of certain enzymes. This compound has also been shown to increase the permeability of bacterial cell membranes, allowing for the more efficient uptake of other antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantages of using Ertapenem Methyl Ester Sodium Salt in laboratory experiments are its broad-spectrum activity and its ability to inhibit the growth of multidrug-resistant bacteria. Additionally, this compound is relatively inexpensive and easy to obtain. The major limitation of this compound is that it is not effective against all bacterial species.
Zukünftige Richtungen
The future of Ertapenem Methyl Ester Sodium Salt and its applications is promising. Potential future directions for this compound include the development of novel formulations and delivery systems, the exploration of new applications for this compound, and the investigation of new mechanisms of action. Additionally, further research into the biochemical and physiological effects of this compound on bacterial cells is needed. Finally, additional studies are needed to explore the potential of this compound as an antimicrobial agent in clinical practice.
Synthesemethoden
Ertapenem Methyl Ester Sodium Salt is synthesized by the reaction of ertapenem with methanesulfonyl chloride in the presence of a base. The reaction is carried out in an aqueous solution at room temperature, with the resulting product being a white crystalline solid. The reaction is usually carried out in the presence of a polar solvent such as dimethylformamide or dimethylsulfoxide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ertapenem Methyl Ester Sodium Salt involves the conversion of Ertapenem to its methyl ester form, followed by the reaction of the methyl ester with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Ertapenem", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ertapenem is dissolved in methanol.", "Step 2: A catalytic amount of sulfuric acid is added to the solution to promote esterification.", "Step 3: The reaction mixture is heated under reflux for several hours until the reaction is complete.", "Step 4: The reaction mixture is cooled and the excess methanol is removed under reduced pressure.", "Step 5: The resulting Ertapenem methyl ester is dissolved in water.", "Step 6: Sodium hydroxide is added to the solution to form the sodium salt of Ertapenem methyl ester.", "Step 7: The solution is filtered to remove any insoluble impurities.", "Step 8: The filtrate is concentrated under reduced pressure to obtain the final product, Ertapenem Methyl Ester Sodium Salt." ] } | |
CAS-Nummer |
1632985-10-4 |
Molekularformel |
C₂₃H₂₆N₃NaO₇S |
Molekulargewicht |
511.52 |
Synonyme |
3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)

